Lithium dihydrogen phosphate

Catalog No.
S1506522
CAS No.
13453-80-0
M.F
H3LiO4P
M. Wt
105.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium dihydrogen phosphate

CAS Number

13453-80-0

Product Name

Lithium dihydrogen phosphate

IUPAC Name

lithium;dihydrogen phosphate

Molecular Formula

H3LiO4P

Molecular Weight

105.0 g/mol

InChI

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

OQPHEVHDBFEJRQ-UHFFFAOYSA-N

SMILES

[Li+].OP(=O)(O)[O-]

Canonical SMILES

[Li].OP(=O)(O)O

Analytical Chemistry:

  • pH Buffer: LiH₂PO₄ exhibits amphoteric properties, meaning it can act as both an acid and a base. This makes it a valuable component of buffer solutions, which are used to maintain a constant pH in chemical reactions. LiH₂PO₄ is commonly used in biological buffers to maintain a physiological pH range for studying enzymes and other biomolecules.
  • Precipitating Agent: LiH₂PO₄ can selectively precipitate specific metal cations from solutions. This property is used in gravimetric analysis to determine the concentration of these cations in a sample. Additionally, it can be used to separate and purify different metal ions based on their varying solubilities with LiH₂PO₄.

Materials Science:

  • Precursor Material: LiH₂PO₄ is used as a precursor material for the synthesis of various advanced materials, such as lithium metal oxides (LiMO₄) which are potential cathode materials for lithium-ion batteries. These batteries offer high energy density and are crucial for various applications, including electric vehicles and portable electronic devices.
  • Solid-State Electrolytes: LiH₂PO₄ can be incorporated into solid-state electrolytes for lithium-ion batteries. These electrolytes offer improved safety and stability compared to traditional liquid electrolytes, which are prone to leakage and flammability. However, achieving high ionic conductivity remains a challenge in LiH₂PO₄-based electrolytes.

Biology:

  • Nucleic Acid Extraction: LiH₂PO₄ is used as a chaotropic agent in nucleic acid (DNA and RNA) extraction protocols. Chaotropic agents disrupt the interaction between nucleic acids and proteins, allowing for their efficient isolation from biological samples.
  • Cell Culture Media: LiH₂PO₄ can be included in cell culture media to maintain a suitable phosphate concentration for cell growth and proliferation.

Lithium dihydrogen phosphate, with the chemical formula LiH₂PO₄, is an important lithium salt characterized by its white crystalline powder form. It has a molecular weight of 71.99 g/mol and exhibits high solubility in water, moderate solubility in ethanol, and is insoluble in ether . This compound is notable for its high conductivity, thermal stability, and chemical stability, making it an excellent candidate for various applications, particularly in the fields of energy storage and catalysis.

. A significant reaction includes its decomposition at elevated temperatures, where it transforms into lithium dihydrogen pyrophosphate (Li₂H₂P₂O₇) and subsequently into lithium metaphosphate (LiₓH₂PₙO₃ₙ₊₁) under ambient conditions . Additionally, lithium dihydrogen phosphate can act as a precursor in the synthesis of lithium iron phosphate (LiFePO₄), which is crucial for lithium-ion battery applications .

Lithium dihydrogen phosphate can be synthesized through various methods:

  • Neutralization Reaction: Lithium hydroxide reacts with phosphoric acid in a controlled environment to produce lithium dihydrogen phosphate. The reaction can be represented as:
    LiOH+H3PO4LiH2PO4+H2O\text{LiOH}+\text{H}_3\text{PO}_4\rightarrow \text{LiH}_2\text{PO}_4+\text{H}_2\text{O}
    This method typically operates at room temperature and does not require additional heating .
  • Single-Step Reaction: A more efficient synthesis method involves reacting a lithium compound (such as lithium carbonate or lithium hydroxide) with concentrated phosphoric acid under continuous stirring at temperatures up to 100°C. The water produced during the reaction is removed through evaporation facilitated by the heat of neutralization .
  • Crystallization from Aqueous Solutions: Lithium dihydrogen phosphate can also be obtained by crystallizing from aqueous solutions of orthophosphoric acid under controlled conditions .

Lithium dihydrogen phosphate has a diverse range of applications:

  • Battery Materials: It is widely used in the production of high-performance lithium-ion batteries due to its excellent electrochemical properties, contributing to high energy density and long cycle life .
  • Ceramic Materials: As a raw material in ceramics, it enhances thermal conductivity and mechanical strength, making it suitable for various industrial applications .
  • Catalyst: It serves as an effective catalyst in

Research on interaction studies involving lithium dihydrogen phosphate primarily focuses on its role in battery technology and material science. Studies have examined its interactions with various metal phosphates to form composite materials that enhance battery performance . Additionally, investigations into its thermal properties reveal insights into how it interacts under different temperature conditions during decomposition processes .

Several compounds are similar to lithium dihydrogen phosphate, each with unique properties and applications:

Compound NameChemical FormulaKey Characteristics
Sodium dihydrogen phosphateNaH₂PO₄Commonly used as a food additive and pH regulator.
Potassium dihydrogen phosphateKH₂PO₄Used as a fertilizer and food additive; soluble in water.
Calcium hydrogen phosphateCa(H₂PO₄)₂Important for bone health; used in dietary supplements.
Magnesium dihydrogen phosphateMg(H₂PO₄)₂Used in fertilizers; has applications in agriculture.

Lithium dihydrogen phosphate stands out due to its specific applications in battery technology and catalysis, where it demonstrates superior electrochemical properties compared to other hydrogen phosphates.

Lithium dihydrogen phosphate (LiH₂PO₄), also known as LDP, is a colorless crystalline solid with significant importance in various industrial and scientific applications. It possesses an orthorhombic crystal structure belonging to the space group Pna21 (no. 33) with cell parameters of approximately a = 6.25 Å, b = 7.65 Å, and c = 6.87 Å, containing 4 formula units per unit cell. This compound features a unique hydrogen-bond network of tetrahedral phosphate anions forming chains of [H₂(PO₄)⁻]∞ with Li⁺ cations positioned between four oxygen ions linked via two different types of O-H···O hydrogen bonds.

The compound demonstrates high solubility in water, making it suitable for various solution-based applications. At 0°C, its solubility reaches approximately 55.8 wt% (126.2 g of LiH₂PO₄/100 g of water), while at 22°C, it increases to approximately 153.8 g of LiH₂PO₄/100 g of water. Interestingly, some sources indicate limited solubility at 25°C, suggesting complex temperature-dependent solubility behavior.

Structural Characteristics and Stability

LiH₂PO₄ exhibits remarkable thermal characteristics with a melting point of approximately 224°C when measured in sealed conditions. However, when heated in open air, the compound begins to decompose at approximately 145°C, undergoing condensation reactions to form oligomers with simultaneous water release. This behavior demonstrates the importance of controlled environments during processing and applications.

The crystalline structure remains stable from low temperatures (13 K) up to a transformation near 178°C, which has been detected through dielectric constant measurements. This stability across a wide temperature range contributes to its versatility in various applications, particularly in electrochemical systems.

Supersaturation Mechanisms in Acidic Mother Liquors

Supersaturation establishment in lithium dihydrogen phosphate crystallization systems primarily occurs through two complementary approaches: thermal regulation and solvent composition modification. In phosphoric acid-based solutions, the temperature dependence of lithium dihydrogen phosphate solubility creates optimal conditions for controlled supersaturation when implementing cooling strategies [1] [3].

The acidic environment of phosphoric acid (H₃PO₄) mother liquors significantly influences ionic speciation, with protonation states of phosphate species dictating supersaturation thresholds. At H₃PO₄ concentrations exceeding 40 wt%, the dominant H₂PO₄⁻ ions form strong hydrogen-bonded networks with water molecules, reducing lithium ion mobility and increasing the activation energy for nucleation [3]. This phenomenon enables supersaturation ratios (σ = C/Cₛ) up to 1.45 before spontaneous nucleation occurs, compared to σ ≈ 1.25 in pure aqueous solutions [1].

Recent studies employing Raman spectroscopy have quantified the relationship between phosphoric acid concentration and supersaturation maintenance capabilities [3]:

H₃PO₄ Concentration (wt%)Maximum Sustainable σInduction Period (hours)
01.28 ± 0.032.1 ± 0.4
201.35 ± 0.023.8 ± 0.6
401.42 ± 0.046.2 ± 1.1
601.38 ± 0.034.5 ± 0.9

The non-linear relationship between acid concentration and supersaturation capacity arises from competing effects: enhanced ionic strength reduces solubility while increased viscosity impedes mass transfer [1] [3]. Optimal supersaturation control occurs in the 30-50 wt% H₃PO₄ range, where zeta potential measurements show minimal particle aggregation tendencies [3].

Temperature-Dependent Solubility Profiles in H₃PO₄ Solutions

The solubility behavior of lithium dihydrogen phosphate exhibits strong temperature dependence with marked hysteresis effects in phosphoric acid solutions. Differential scanning calorimetry studies reveal three distinct solubility regimes [3]:

  • Low-Temperature Phase (25-80°C): Solubility increases linearly from 55.8 wt% at 0°C to 68.2 wt% at 80°C in pure aqueous systems, following the relationship:
    $$ S(T) = 0.154T + 55.8 $$ (R² = 0.992)
    where S = solubility (wt%), T = temperature (°C) [3].

  • Intermediate Regime (80-150°C): Phosphoric acid-mediated dehydration causes incongruent dissolution:
    $$ 3\text{LiH}2\text{PO}4 \rightleftharpoons \text{Li}3\text{PO}4 + 2\text{H}3\text{PO}4 $$ [3]
    This reaction creates complex solubility behavior dependent on acid concentration and ionic activity coefficients.

  • High-Temperature Phase (>150°C): Under autogenous pressure, lithium dihydrogen phosphate demonstrates retrograde solubility with decreasing temperature due to entropy-driven phase stabilization [3].

The introduction of phosphoric acid modifies these profiles substantially. At 40 wt% H₃PO₄, the solubility temperature coefficient reverses above 120°C, creating a window for inverse temperature crystallization strategies [3]. This phenomenon enables novel growth techniques where heating induces supersaturation, particularly valuable for minimizing solvent inclusion defects.

Evaporation-Driven Crystal Growth Kinetics

Controlled solvent evaporation remains the most widely employed technique for lithium dihydrogen phosphate crystal growth due to its precise supersaturation control capabilities [1] [2]. The growth kinetics follow a modified Avrami equation:

$$ X(t) = 1 - \exp(-kt^n) $$

Where X = fraction crystallized, k = temperature-dependent rate constant, and n = 2.3 ± 0.2 for [10] face development [2]. In situ optical microscopy studies reveal two distinct growth stages:

  • Initial Surface Roughening (0-12 hours): 2D nucleation density reaches 10⁵ cm⁻² with average island size <50 nm [2].
  • Layer Spreading Phase (12-48 hours): Macrostep formation occurs along <100> directions with velocities up to 1.2 μm/hour [2].

Evaporation rate critically affects defect formation, with optimal crystal quality achieved at 0.8-1.2 mL/hour·m² evaporation flux [1]. Excessive rates (>2 mL/hour·m²) induce dendritic growth through constitutional supercooling effects, while low rates (<0.5 mL/hour·m²) promote spiral growth mechanisms around screw dislocations [2].

Anisotropic Face Development under Variable Acid Concentrations

The morphological evolution of lithium dihydrogen phosphate crystals exhibits strong dependence on phosphoric acid concentration through surface-specific growth inhibition mechanisms. X-ray topography combined with atomic force microscopy reveals three distinct growth regimes:

Low Acid Concentration (<20 wt% H₃PO₄):

  • Dominant {010} faces with aspect ratio >5:1
  • growth velocity = 0.8 μm/hour
  • Surface roughening due to incomplete phosphate adsorption

Moderate Acid Concentration (20-50 wt% H₃PO₄):

  • Equidimensional {010}, {100}, and {001} faces
  • Isotropic growth velocities ~0.4 μm/hour
  • Atomically smooth surfaces (RMS roughness <1 nm)

High Acid Concentration (>50 wt% H₃PO₄):

  • Predominant {001} plate-like morphology
  • Anisotropic velocity ratio V/V [1] = 3.2
  • Step bunching defects along <110> directions

The transition between growth modes occurs through competitive adsorption of H₂PO₄⁻ and H₃PO₄⁰ species on specific crystal faces [3]. At pH <1.5, protonated phosphate species preferentially adsorb on {010} surfaces, reducing their growth rates by 72% compared to {100} faces [3]. This pH-dependent adsorption behavior enables precise morphological control through solution acidification strategies.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

104.99289900 g/mol

Monoisotopic Mass

104.99289900 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13453-80-0

Wikipedia

Lithium dihydrogen phosphate

General Manufacturing Information

Phosphoric acid, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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